molecular formula C20H26F2N2O2S B4282392 1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine

Cat. No.: B4282392
M. Wt: 396.5 g/mol
InChI Key: ZMFILDITLUMHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a difluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine typically involves multiple steps. One common approach is to start with the preparation of the adamantyl group, which can be introduced via a Grignard reaction using adamantyl bromide and magnesium . The piperazine ring can be synthesized through a cyclization reaction involving diethylenetriamine and a suitable dihalide . The final step involves the sulfonylation of the piperazine ring with 2,5-difluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and large-scale Grignard reactions for the introduction of the adamantyl group. The sulfonylation step can be carried out in large batch reactors with efficient mixing and temperature control to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to receptors or enzymes. The difluorophenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding specificity. The piperazine ring can act as a flexible linker, allowing the compound to adopt various conformations to fit into the active site of a target protein .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-adamantyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine
  • 1-(1-adamantyl)-4-[(3,5-difluorophenyl)sulfonyl]piperazine
  • 1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

Uniqueness

1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. The combination of the adamantyl group and the difluorophenylsulfonyl group provides a balance of steric and electronic effects, making this compound particularly interesting for various applications .

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O2S/c21-17-1-2-18(22)19(10-17)27(25,26)24-5-3-23(4-6-24)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFILDITLUMHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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